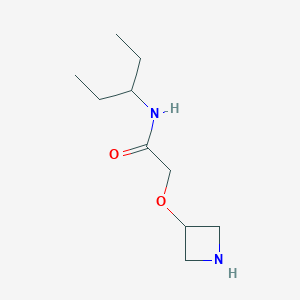
1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid is a compound with the molecular formula C11H17NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the enantioselective multistage synthesis, which involves key steps such as azide reductive cyclization of aldehyde . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of advanced catalytic systems to optimize yield and reduce production costs. The use of microwave irradiation and other modern techniques can also enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
- 1-(2-Cyanopropyl)piperidine-3-carboxylic acid
- 1-(2-Cyanoethyl)piperidine-3-carboxylic acid
- 1-(2-Cyanoethyl)piperidine-4-carboxylic acid
Uniqueness
1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid is unique due to its specific cyclopropylacetyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(6-8-3-4-8)12-5-1-2-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) |
InChI 键 |
HMSNLIOLTVIAGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)CC2CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)




![3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13526799.png)







